N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide
Description
Chemical Properties and Molecular Characteristics
The fundamental chemical properties of this compound reflect its complex molecular structure and heterocyclic nature. The compound exhibits specific physical characteristics that are consistent with its aromatic carboxamide classification and molecular weight range.
The compound's structural features include multiple aromatic systems that contribute to its overall stability and potential for π-π interactions with biological targets. The presence of sulfur within the thiophene ring introduces unique electronic properties that differentiate benzothiophene derivatives from their oxygen-containing benzofuran analogs. These characteristics have made benzothiophene derivatives attractive candidates for drug discovery and development programs across various therapeutic areas.
Structural classification within benzothiophene derivatives
Benzothiophene derivatives constitute a diverse class of heterocyclic compounds characterized by the fusion of a benzene ring with a thiophene ring, creating a bicyclic aromatic system that serves as a fundamental scaffold for numerous pharmaceutical and research applications. Within this classification system, this compound occupies a specific position based on its substitution pattern and functional group arrangement. The compound features substitution at the 3-position of the benzothiophene core with a carboxamide group, while the nitrogen atom of this amide is further substituted with a 4-acetylphenyl moiety.
The structural hierarchy of benzothiophene derivatives encompasses multiple levels of classification based on substitution patterns, functional groups, and stereochemical arrangements. The parent benzothiophene molecule, with molecular formula C8H6S, provides the foundational framework upon which various substituents can be introduced to modify chemical properties and biological activities. Substituted benzothiophenes represent a broader category that includes compounds with modifications at any position on the fused ring system, leading to significant structural diversity and corresponding variations in pharmacological profiles.
This compound specifically belongs to the subclass of 3-substituted benzothiophene carboxamides, distinguished by the presence of an amide functional group at the 3-position of the heterocyclic core. This particular substitution pattern has been associated with various biological activities and represents a common structural motif in medicinal chemistry applications. The additional presence of the acetylphenyl substituent on the amide nitrogen further refines the compound's classification within the broader family of aromatic carboxamides.
Comparative Analysis of Benzothiophene Derivative Classifications
The classification of benzothiophene derivatives can be systematically organized based on substitution positions, functional group types, and overall molecular architecture. This organizational framework provides insight into structure-activity relationships and guides synthetic approaches for new compound development.
| Classification Category | Structural Features | Representative Example | Biological Significance |
|---|---|---|---|
| 2-Substituted benzothiophenes | Substitution at 2-position | 2-Phenylbenzothiophene | Antiinflammatory activities |
| 3-Substituted benzothiophenes | Substitution at 3-position | This compound | Antimicrobial properties |
| Benzothiophene carboxamides | Amide functional group | Various carboxamide derivatives | Enzyme inhibition |
| Polysubstituted benzothiophenes | Multiple substituents | Complex pharmaceutical compounds | Diverse therapeutic applications |
The positioning of substituents on the benzothiophene core significantly influences the compound's chemical reactivity and biological properties. Compounds with substitution at the 3-position, such as this compound, often exhibit distinct pharmacological profiles compared to their 2-substituted analogs. This positional specificity has important implications for structure-activity relationship studies and rational drug design approaches.
The carboxamide functionality present in this compound introduces additional classification considerations related to hydrogen bonding capabilities and conformational preferences. Carboxamide-containing benzothiophenes represent a particularly important subclass due to their potential for forming specific interactions with biological targets and their favorable pharmaceutical properties.
Historical context of benzothiophene-based compound development
The historical development of benzothiophene-based compounds traces back to the late 19th century with the discovery of thiophene by Viktor Meyer in 1882, who identified this fundamental heterocyclic structure as a contaminant in benzene through its characteristic reaction with isatin and sulfuric acid to form a blue dye. This foundational discovery established the groundwork for subsequent investigations into thiophene derivatives and their potential applications in various fields of chemistry and medicine.
The evolution of benzothiophene chemistry progressed significantly throughout the 20th century as researchers recognized the unique properties and potential applications of these fused heterocyclic systems. Benzothiophene itself, with its aromatic stability and distinctive electronic characteristics, emerged as an important scaffold for pharmaceutical development. The compound occurs naturally as a constituent of petroleum-related deposits such as lignite tar, highlighting its presence in complex organic matrices and contributing to early isolation and characterization efforts.
The systematic exploration of benzothiophene derivatives gained momentum during the mid-20th century as synthetic methodologies became more sophisticated and structure-activity relationship studies revealed the therapeutic potential of these compounds. Research efforts focused on developing efficient synthetic routes to access various substitution patterns and functional group combinations, leading to the creation of compound libraries with diverse biological activities. The period from 2002 to 2024 has been particularly productive for benzothiophene research, with comprehensive studies documenting their pharmacological activities across multiple therapeutic domains.
Timeline of Benzothiophene Research Developments
The chronological development of benzothiophene chemistry reflects the broader evolution of heterocyclic chemistry and pharmaceutical science. Key milestones in this progression have shaped current understanding and applications of these compounds.
| Time Period | Key Developments | Significance | Impact on Field |
|---|---|---|---|
| 1882 | Discovery of thiophene by Viktor Meyer | Foundation of thiophene chemistry | Established heterocyclic sulfur chemistry |
| Early 1900s | Isolation of benzothiophene from coal tar | Natural occurrence identification | Provided access to parent compound |
| Mid-1900s | Development of synthetic methodologies | Systematic preparation methods | Enabled structure-activity studies |
| 1980s-1990s | Pharmaceutical applications emergence | Drug development focus | Led to marketed medications |
| 2002-2024 | Comprehensive biological activity studies | Modern therapeutic applications | Current research directions |
The contemporary period has witnessed remarkable advances in benzothiophene derivative research, with studies encompassing antiinflammatory, antibacterial, antidiabetic, anticancer, antimicrobial, antileishmanial, antifungal, antimalarial, and antitubercular activities. This broad spectrum of biological activities has positioned benzothiophene derivatives as versatile scaffolds for drug discovery programs across multiple therapeutic areas.
The development of this compound and related compounds represents the culmination of decades of research into structure-activity relationships and synthetic methodologies. Modern synthetic approaches, including cyclization techniques, functional group modifications, and transition metal-catalyzed reactions, have provided efficient access to benzothiophene scaffolds with precise substitution patterns. These advances have enabled the systematic exploration of chemical space around the benzothiophene core and facilitated the identification of compounds with optimized biological properties.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c1-11(19)12-6-8-13(9-7-12)18-17(20)15-10-21-16-5-3-2-4-14(15)16/h2-10H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYHICIKAMKGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
A primary method for constructing the benzothiophene core involves Friedel-Crafts acylation. In one approach, 4-mercaptophenol undergoes propargyl group introduction using propargyl bromide in the presence of potassium carbonate, followed by hydroxyl protection with tert-butyldimethylsilyl chloride. The protected intermediate is oxidized with meta-chloroperbenzoic acid (mCPBA) to form a sulfone, which undergoes thermal rearrangement at 120°C in 1,2-dimethoxyethane to yield the benzothiophene skeleton. Subsequent oxidation of the hydroxymethyl group using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite in acetonitrile affords the carboxylic acid derivative, which is coupled with 4-aminoacetophenone via EDC/HOBt-mediated amidation to yield the target compound (78% yield).
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Propargylation | Propargyl bromide, K₂CO₃, acetone, rt | 92 |
| Oxidation | mCPBA, CH₂Cl₂, 0°C to rt | 88 |
| Thermal Rearrangement | 1,2-Dimethoxyethane, 120°C, 4 h | 76 |
| Amidation | EDC, HOBt, DMF, 4-aminoacetophenone, rt | 78 |
Nucleophilic Acyl Substitution
An alternative route involves the direct coupling of 1-benzothiophene-3-carbonyl chloride with 4-aminoacetophenone. The acid chloride is generated by treating 1-benzothiophene-3-carboxylic acid with thionyl chloride under reflux, followed by reaction with 4-aminoacetophenone in tetrahydrofuran (THF) and triethylamine (TEA) at 0–25°C. This one-pot method achieves a 68% yield, with purity >95% after recrystallization from ethanol.
Optimization Insights:
- Solvent Effects: THF outperforms dichloromethane (DCM) and dimethylformamide (DMF) in minimizing side reactions.
- Stoichiometry: A 1.2:1 molar ratio of acid chloride to amine ensures complete conversion.
Protection-Deprotection Strategies
A patent-derived method employs hydroxyl protection early in the synthesis to prevent unwanted side reactions. For example, the hydroxyl group of 5-hydroxybenzo[b]thiophene is protected as a tert-butyldiphenylsilyl ether before Friedel-Crafts acetylation with acetyl chloride and aluminum trichloride. After deprotection using tetrabutylammonium fluoride (TBAF), the intermediate is oxidized to the carboxylic acid and coupled with 4-aminoacetophenone. This approach achieves an overall yield of 65% but requires stringent anhydrous conditions.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H, ArH), 8.02–7.98 (m, 2H, ArH), 7.87 (d, J = 8.0 Hz, 2H, ArH), 7.62–7.55 (m, 3H, ArH), 2.62 (s, 3H, COCH₃).
- FTIR : ν = 1665 cm⁻¹ (C=O amide), 1682 cm⁻¹ (C=O acetyl), 1540 cm⁻¹ (C-N stretch).
- X-ray Crystallography : Confirms planar benzothiophene and acetophenone rings with a dihedral angle of 33.3°, stabilized by intramolecular N–H⋯O hydrogen bonds.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity for the nucleophilic acyl substitution route, while the multi-step Friedel-Crafts method achieves 95% purity due to residual solvents.
Comparative Analysis of Methodologies
| Method | Advantages | Disadvantages |
|---|---|---|
| Friedel-Crafts Acylation | High regioselectivity, scalable | Multi-step, requires protecting groups |
| Nucleophilic Substitution | Simple, one-pot synthesis | Lower yield, acid chloride instability |
| Protection-Deprotection | Minimizes side reactions | Costly reagents, anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promising potential in the pharmaceutical field due to its biological activities. Here are key areas of focus:
- Anticancer Activity : Research indicates that compounds similar to N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. Studies have involved in vitro testing against cancer cells, revealing mechanisms of action that include apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : It has been evaluated for its antibacterial and antifungal activities. In several studies, derivatives of this compound demonstrated moderate antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans and Aspergillus niger .
- Acetylcholinesterase Inhibition : The compound's structural similarities with known acetylcholinesterase inhibitors suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies have indicated its ability to inhibit acetylcholinesterase effectively, which is crucial for increasing acetylcholine levels in the brain .
Biological Evaluation
The biological evaluation of this compound involves various assays to determine its efficacy and safety:
- In Vitro Studies : These studies typically assess the compound's effects on different cancer cell lines and microbial strains. The results often guide further development into more potent analogs or formulations .
- Molecular Docking Studies : Computational methods such as molecular docking are employed to predict how the compound interacts with biological targets at the molecular level. This approach helps elucidate the mechanisms of action and optimize the design of new derivatives with enhanced activity .
Material Science Applications
Beyond pharmaceuticals, this compound has applications in materials science:
- Dyes and Sensors : The unique thiophene moiety allows for potential applications in dye synthesis and conductive materials. Research indicates that derivatives can be utilized in developing sensors due to their electronic properties .
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, comparable to established antioxidants like ascorbic acid. This suggests potential applications in food preservation and cosmetic formulations .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency. |
| Study 2 | Antimicrobial Evaluation | Showed moderate antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. |
| Study 3 | Acetylcholinesterase Inhibition | Identified as a potential lead compound for Alzheimer’s treatment with promising inhibition rates in vitro. |
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide with three analogs: N-(2,4-dichlorophenyl)-1-benzothiophene-3-carboxamide (), N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (), and N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (). Key differences lie in substituent groups, saturation of the benzothiophene ring, and resultant physicochemical properties.
Structural and Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated based on molecular formula. †Estimated using substituent contributions. ‡Predicted based on structural analogs.
Key Observations:
Substituent Effects: The 4-acetylphenyl group in the target compound introduces a polar ketone moiety, likely reducing logP compared to the dichlorophenyl analog (logP = 5.14) . The 4-ethylphenyl substituent () contributes to higher logP (~5.5) due to the hydrophobic ethyl group, whereas the saturated benzothiophene ring in this compound may improve conformational flexibility .
For example, the tetrahydro derivative in has a lower logP (~3.8) than its aromatic counterpart, possibly due to increased polarity .
Commercial and Research Relevance
Biological Activity
N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiophene core with an acetylphenyl substituent. This unique structure contributes to its reactivity and interaction with biological targets. The compound is characterized by the following functional groups:
- Benzothiophene moiety : Known for its pharmacological versatility.
- Acetyl group : Enhances lipophilicity and biological activity.
- Carboxamide group : Potentially involved in hydrogen bonding with biological receptors.
The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. Research indicates that it may inhibit certain enzymes associated with inflammation and cancer progression, thereby exerting anti-inflammatory and anticancer effects .
Biological Activities
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits significant effects against both Gram-positive and Gram-negative bacteria. The Cup plate method has been utilized to evaluate its antibacterial efficacy, showing promising results against multiple bacterial strains .
- Anti-inflammatory Properties : Demonstrated ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
- Anticancer Activity : Evaluated in several studies, this compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87) cells. The MTT assay results indicate a dose-dependent cytotoxicity, suggesting its potential as a lead compound in cancer therapy .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer properties of this compound involved testing against human cancer cell lines. The results indicated that the compound exhibited higher cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 breast cancer cells, highlighting its selective action against certain tumor types .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of this compound was assessed using the Cup plate method. The results showed significant inhibition zones against various bacterial strains, confirming its potential as an antimicrobial agent .
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Benzothiophene core with acetyl substitution | Antimicrobial, anticancer | Unique binding interactions due to specific functional groups |
| 4-Acetylbenzoic acid | Simple aromatic structure | Moderate antibacterial | Lacks thiophene component |
| Benzothiophene derivatives | Various substitutions on thiophene ring | Diverse pharmacological activities | Structural versatility enhances bioactivity |
Q & A
Q. What statistical methods ensure robustness in dose-response experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
